4-Dimethylaminopyridine

Catalog No.
S569932
CAS No.
1122-58-3
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dimethylaminopyridine

CAS Number

1122-58-3

Product Name

4-Dimethylaminopyridine

IUPAC Name

N,N-dimethylpyridin-4-amine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3

InChI Key

VHYFNPMBLIVWCW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=NC=C1

Solubility

0.62 M

Synonyms

N,N-Dimethyl-4-pyridinamine; 4-(Dimethylamino)pyridine; 4-DMAP; DMAP; p-Dimethylaminopyridine; γ-(Dimethylamino)pyridine; USP Valacyclovir Related Compound G;

Canonical SMILES

CN(C)C1=CC=NC=C1

4-Dimethylaminopyridine (DMAP) is a white crystalline compound with the chemical formula C7H10N2. It is a derivative of pyridine, a heterocyclic aromatic compound, with two methyl groups attached to the fourth carbon atom of the pyridine ring []. DMAP's significance lies in its strong basic properties, making it a highly versatile nucleophilic catalyst in organic synthesis [].


Molecular Structure Analysis

The key feature of DMAP's structure is the dimethylamine group (N(CH3)2) attached to the pyridine ring. This electron-donating group increases the electron density around the nitrogen atom in the ring, making it more basic compared to pyridine itself. The resonance stabilization of the lone pair electrons on the nitrogen atom by the dimethylamine group further enhances this effect [, ].


Chemical Reactions Analysis

Synthesis

DMAP is typically synthesized by the condensation of dimethylamine with 4-picoline (4-methylpyridine) [].

(CH3)2NH + C5H5N(CH3) -> C7H10N2

Reactions as a Catalyst

DMAP acts as a nucleophilic catalyst in a wide range of reactions by activating substrates through its basic character. Some notable examples include:

  • Esterifications: DMAP catalyzes the reaction between carboxylic acids and alcohols to form esters, particularly with anhydrides [].
  • The Baylis-Hillman Reaction: This reaction involves the aldol condensation of aldehydes or ketones with activated alkenes to form highly functionalized allyl alcohols. DMAP plays a crucial role in activating the Michael acceptor in this reaction [].
  • Protection of Amines: DMAP can be used in the conversion of amines to their more stable protected forms, such as amides or carbamates [].
Decomposition

While specific decomposition pathways haven't been extensively studied, under strong heating conditions, DMAP is likely to decompose into smaller organic molecules and potentially nitrogenous compounds.


Physical And Chemical Properties Analysis

  • Melting Point: 110-113 °C []
  • Boiling Point: 162 °C []
  • Solubility: Soluble in most organic solvents, slightly soluble in water []
  • pKa: 9.6 in water, 17.95 in acetonitrile (conjugate acid) []
  • Stability: Relatively stable under ambient conditions, but decomposes at high temperatures [].

DMAP's catalytic activity stems from its ability to donate a lone pair of electrons. This basicity allows it to activate substrates by accepting a proton, making them more susceptible to nucleophilic attack. For example, in esterification reactions, DMAP activates the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack by the alcohol [].

DMAP is a relatively toxic compound and can be absorbed through the skin. It is also corrosive and can cause irritation to eyes, skin, and respiratory system []. It is crucial to handle DMAP with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Acute Toxicity:

  • Oral (rat): LD50 = 387 mg/kg []

Highly Versatile Catalyst:

-Dimethylaminopyridine (DMAP) is a crucial compound in scientific research due to its exceptional catalytic properties. It functions as a nucleophilic catalyst, meaning it donates electrons to accelerate chemical reactions. This characteristic makes DMAP invaluable in numerous organic transformations, including:

  • Esterifications with anhydrides: DMAP enhances the reaction rate between alcohols and anhydrides to form esters.
  • The Baylis-Hillman reaction: This reaction involves the coupling of an activated alkene with an aldehyde or ketone to form a carbon-carbon bond. DMAP significantly accelerates this process.
  • Hydrosilylations: DMAP facilitates the addition of a silicon-hydrogen bond (Si-H) to unsaturated carbon-carbon bonds.
  • Tritylation: This reaction involves the introduction of a trityl group (C6H5)3C to a molecule. DMAP serves as a catalyst for this process.
  • The Steglich rearrangement: This reaction involves the rearrangement of an amide to an ester. DMAP plays a vital role as a catalyst.
  • Staudinger synthesis of β-lactams: This reaction produces β-lactam rings, which are crucial components of many antibiotics. DMAP acts as a catalyst in this process.

These are just a few examples, and DMAP finds applications in numerous other organic transformations. Its versatility and efficiency make it a valuable tool for researchers in various fields, including medicinal chemistry, materials science, and polymer chemistry.

Beyond Catalysis:

Beyond its catalytic applications, DMAP is also involved in research exploring its potential in other areas:

  • Charge transfer complexes: Researchers are investigating the formation of charge transfer complexes between DMAP and other molecules, which can have unique properties and potential applications in materials science and biomedicine.
  • DNA binding: Studies are exploring the potential of DMAP to interact with DNA molecules, which could have implications in gene regulation and drug discovery.

Physical Description

OtherSolid; PelletsLargeCrystals

XLogP3

1.3

LogP

1.34 (LogP)

Melting Point

112.0 °C

UNII

PFP1R6P0S8

GHS Hazard Statements

Aggregated GHS information provided by 615 companies from 39 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 615 companies. For more detailed information, please visit ECHA C&L website;
Of the 38 notification(s) provided by 609 of 615 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (72.41%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (28.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (65.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (42.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (39.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (46.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (32.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H370 (31.03%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H411 (44.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1122-58-3

Wikipedia

4-dimethylaminopyridine

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
4-Pyridinamine, N,N-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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